16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide
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Overview
Description
Synthesis Analysis
The synthesis of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide and related compounds has been achieved through various methods. For instance, Imamura and Costa (2000) described the synthesis of this compound and its enantiomers via a furan photosensitized oxygenation reaction of (+)-hardwickiic acid (Imamura & Costa, 2000). Additionally, Ide, Costa, and Imamura (2006) confirmed the absolute configurations of related diterpene butenolides through synthesis starting from (+)-hardwickiic acid (Ide, Costa, & Imamura, 2006).
Molecular Structure Analysis
The molecular structure of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is complex, characterized by its diterpene skeleton. While specific studies on its molecular structure analysis were not found in this search, the synthesis methods imply a complex molecular arrangement typical of diterpenes.
Chemical Reactions and Properties
Research by Kumar, Saha, and Saha (2016) on a related compound, 16-oxocleroda-3,13(14)E-dien-15-oic acid, showed its biotransformation into a novel derivative with enhanced antifungal activity, highlighting its reactive nature and potential for derivatization (Kumar, Saha, & Saha, 2016).
Physical Properties Analysis
The physical properties of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide, such as solubility and stability, are crucial for its applications. However, specific studies detailing these properties were not identified in the current literature search.
Chemical Properties Analysis
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide exhibits interesting chemical properties, particularly in its interactions and reactions. As shown in the study by Thiyagarajan et al. (2016), it can induce autophagy in glioma cells via reactive oxygen species generation and activation of specific pathways, indicating a reactive and biologically active chemical nature (Thiyagarajan, Sivalingam, Viswanadha, & Weng, 2016).
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Oncology , specifically the study of Bladder Cancer .
Summary of the Application
16-Hydroxycleroda-3,13-dien-15,16-olide (CD) has been found to induce apoptosis in T24 human bladder cancer cells .
Methods of Application or Experimental Procedures
CD was found to inhibit cell proliferation in a concentration and time-dependent manner. The study investigated the mechanisms of CD-induced apoptosis in T24 human bladder cancer cells .
Results or Outcomes
CD-induced overproduction of reactive oxygen species and reduced mitochondrial membrane potential, associated with reduced expression of Bcl-2 and increased levels of cytosolic cytochrome c, cleaved PARP-1 and caspase-3. In addition, CD treatment led to cell cycle arrest at the G0/G1 phase and inhibited expression of cyclin D1 and cyclin-dependent kinases 2 and 4 and led to increased levels of p21, p27Kip1 and p53 .
Application in Nephrology
Specific Scientific Field
The specific scientific field is Nephrology , specifically the study of Renal Cell Carcinoma .
Summary of the Application
16-Hydroxycleroda-3,13-dien-15,16-olide has been found to induce anoikis in human renal cell carcinoma cells .
Methods of Application or Experimental Procedures
The study investigated the regulatory mechanisms of CD-induced apoptosis in clear cell renal cell carcinoma (ccRCC) cells .
Results or Outcomes
CD inhibited cell colony formations, induced cell arrest at G2/M phase, and increased subG1 cell population both in 786-O and A-498. During CD treatment, the “rounded-up” cells were observed. The immune-staining of phosphorylated focal adhesion kinase (pFAK), vinculin, and paxillin displayed disassembly of the FA .
Application in Breast Cancer Treatment
Specific Scientific Field
The specific scientific field is Oncology , specifically the study of Breast Cancer .
Summary of the Application
16-Hydroxycleroda-3,13-dien-15,16-olide (HCD) and N-Methyl-Actinodaphine (MA) have been found to potentiate Tamoxifen-induced cell death in breast cancer .
Methods of Application or Experimental Procedures
The study investigated whether HCD and MA could sensitize breast cancer cells to Tamoxifen (TMX) treatment. MA or HCD alone or in combination with TMX dose-dependently inhibited MCF-7 and MDA-MB-231 cell growth .
Results or Outcomes
This novel combination significantly induced S and G2/M cell cycle phase in MDA-MB 231 than MCF-7 cells. MA or HCD and TMX combination inhibited MDA-MB-231 and MCF-7 cancer cells by upregulating Bax and by downregulating Bcl-2 mRNA and protein expression without altering Caspase-8 and Caspase-12 expression .
Application in Anti-Glioma Drug Delivery
Specific Scientific Field
The specific scientific field is Neuro-Oncology , specifically the study of Glioma .
Summary of the Application
16-Hydroxycleroda-3,13-dien-15,16-olide has been used as a focal adhesion kinase inhibitor and incorporated into enteric-coated nanoparticles for controlled anti-glioma drug delivery .
Application in Anti-Inflammatory Research
Specific Scientific Field
The specific scientific field is Pharmacology , specifically the study of Anti-Inflammatory Drugs .
Summary of the Application
16-Hydroxycleroda-3, 13-dien- 16, 15-olide (CD) is one of the major active compounds of clerodane diterpenes and has been found to exhibit numerous pharmacological functions, such as anti-lipogenic, anti-leishmanial, anti-fungal, anti-inflammation, and anti-cancer activities .
Application in Anti-Glioma Drug Delivery
Specific Scientific Field
The specific scientific field is Neuro-Oncology , specifically the study of Glioma .
Summary of the Application
16-Hydroxycleroda-3,13-dien-15,16-olide has been used as a focal adhesion kinase inhibitor and incorporated into enteric-coated nanoparticles for controlled anti-glioma drug delivery .
Safety And Hazards
properties
IUPAC Name |
3-[2-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNWQSVZIUIVBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide |
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